molecular formula C17H14O5 B123180 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one

5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one

Cat. No.: B123180
M. Wt: 298.29 g/mol
InChI Key: CEIWQXCJVAWOKP-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one (CAS: 259653-54-8) is a homoisoflavonoid with the molecular formula C₁₇H₁₄O₅ and a molecular weight of 298.294 . Its structure features a chroman-4-one backbone substituted with a 4-hydroxybenzylidene group at position 3, a hydroxyl group at position 5, and a methoxy group at position 5. The stereochemistry of the double bond at position 3 is designated as E (trans configuration), which is critical for its biological interactions .

Properties

IUPAC Name

(3E)-5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-8,18-19H,9H2,1H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIWQXCJVAWOKP-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OCC(=CC3=CC=C(C=C3)O)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)OC/C(=C\C3=CC=C(C=C3)O)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Diisopropylamine (DIPA) and morpholine in ethanol or toluene under microwave irradiation (120–170°C, 1 hour) improved yields to 61–88%, compared to classical heating (80°C, 48 hours), which resulted in 8–38% yields.

  • Solvent Effects : Ethanol and toluene outperformed water due to better solubility of intermediates.

  • Microwave Assistance : Reduced reaction time from 48 hours to 1 hour while enhancing efficiency.

Table 1: Optimization of Aldol Condensation

BaseSolventTemperature (°C)Time (h)Yield (%)
PyrrolidineEtOH170152
DIPAToluene170188
MorpholineEtOH120161

Acetylation and Sequential Demethylation

A multi-step synthesis starting from 3,4,5-trimethoxyphenol involves acetylation, demethylation, and cyclization (Scheme 1):

Key Steps

  • Acetylation : Treatment with acetic anhydride (Ac₂O) and BF₃·OEt₂ introduces acetyl groups while selectively demethylating sterically hindered methoxy groups (87% yield).

  • Chromen-4-one Formation : Reaction with dimethylformamide-dimethyl acetal (DMF-DMA) and hydrochloric acid converts acetophenone derivatives to 4H-chromen-4-ones (76% yield).

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the chromen-4-one to chroman-4-one (90% yield).

  • Final Demethylation : BCl₃-mediated demethylation selectively removes methoxy groups to introduce hydroxyl moieties (85% yield).

Scheme 1: Synthetic Pathway via Acetylation-Demethylation

Catalytic Hydrogenation and BCl₃-Mediated Demethylation

This method focuses on introducing the benzylidene group post-cyclization:

Procedure

  • Benzylidene Incorporation : Condensation of 5,7,8-trimethoxychroman-4-one with 4-hydroxybenzaldehyde under acidic conditions forms the 3-benzylidene derivative.

  • Deprotection : BCl₃ in dichloromethane at −78°C selectively demethylates methoxy groups to hydroxyls while preserving the benzylidene structure (85% yield).

Critical Parameters

  • Temperature Control : Demethylation at −78°C prevents side reactions.

  • Stoichiometry : Excess BCl₃ (3 equiv) ensures complete demethylation.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodKey AdvantageLimitationYield (%)
Aldol CondensationRapid under microwaveRequires optimized bases61–88
Acetylation-DemethylationHigh selectivityMulti-step, costly reagents76–87
Hydrogenation-DemethylationPreserves benzylidene groupLow-temperature sensitivity85

Industrial-Scale Considerations

While laboratory protocols are well-established, industrial production requires:

  • Catalyst Recycling : Pd/C recovery systems to reduce costs.

  • Solvent Reuse : Ethanol and toluene distillation for sustainability.

  • Process Automation : Continuous flow reactors for aldol condensation to enhance throughput .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Quinones, oxidized flavonoid derivatives.

    Reduction: Reduced flavonoid derivatives with hydroxyl groups.

    Substitution: Alkylated or acylated flavonoid derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₇H₁₄O₅
  • Molecular Weight : 298.29 g/mol
  • Appearance : Yellow powder
  • Storage Conditions : Powder at -20°C for up to 3 years; in solvent at -80°C for 1 year.

Antioxidant Activity

5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Case Study :
In a study involving RAW 264.7 macrophages, the compound demonstrated a marked ability to inhibit the production of reactive oxygen species (ROS), thereby enhancing cellular antioxidant enzyme activity (SOD, catalase) without cytotoxic effects .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It effectively reduces inflammation by inhibiting key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).

Case Study :
Research indicated that treatment with this compound significantly suppressed LPS-induced expression of inflammatory markers including TNF-α, IL-1β, and IL-6 in macrophages . This suggests potential therapeutic applications in managing inflammatory diseases like arthritis and cardiovascular conditions.

Cancer Research

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study :
A study highlighted its efficacy in reducing cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Biological Sources

This compound is derived from natural sources such as Sterculia urens, a tree native to Malaysia. Its extraction from plant materials emphasizes the importance of phytochemicals in drug discovery.

Data Table: Summary of Applications

ApplicationMechanismEvidence Source
AntioxidantScavenges free radicals; enhances antioxidant enzymes
Anti-inflammatoryInhibits NO and PGE2 production; downregulates inflammatory cytokines
Cancer treatmentInduces apoptosis; inhibits tumor growth

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. The molecular targets include various signaling pathways involved in inflammation and oxidative stress, such as the NF-κB pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one with analogous homoisoflavonoids:

Compound Molecular Formula Molecular Weight Substituents Melting Point/Physical Properties Source
This compound C₁₇H₁₄O₅ 298.294 5-OH, 7-OCH₃, 3-(4-OH-benzylidene) Not reported Scilla scilloides
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one (Compound 42) C₁₆H₁₂O₄ 268.26 7-OH, 3-(4-OH-benzylidene) Not reported Dracaena spp.
(E)-5,7-Dihydroxy-3-(4-hydroxybenzylidene)chroman-4-one C₁₆H₁₂O₅ 284.27 5-OH, 7-OH, 3-(4-OH-benzylidene) Not reported Synthetic/Phytochemical origin
3-(4’-Methoxybenzylidene)chroman-4-one (Compound 3b) C₁₇H₁₄O₃ 278.29 3-(4-OCH₃-benzylidene) 131–132°C Synthetic
Novel (E)-5,7-Dimethoxy-3-(4’-hydroxybenzylidene)chroman-4-one C₁₇H₁₄O₅ 298.29 5-OCH₃, 7-OCH₃, 3-(4-OH-benzylidene) Not reported Synthetic
4’-Demethyleucomin C₁₆H₁₂O₅ 284.27 5-OH, 7-OCH₃, 3-(3-OH-4-OCH₃-benzyl) Not reported Scilla scilloides

Key Observations :

  • Substituent Effects: The presence of 5-OH and 7-OCH₃ in the target compound distinguishes it from analogs like Compound 42 (C₁₆H₁₂O₄), which lacks the 5-OH group.
  • Methoxy vs.
  • Stereochemistry : The E configuration of the benzylidene group is conserved across analogs and is critical for maintaining planar geometry, facilitating π-π stacking in enzyme active sites .
Enzyme Inhibition
  • MAO-B Inhibition: The target compound’s structural analog, (E)-5,7-Dihydroxy-3-(4-hydroxybenzylidene)chroman-4-one, demonstrated IC₅₀ = 0.89 µM against human monoamine oxidase-B (MAO-B), surpassing the standard drug selegiline (IC₅₀ = 1.12 µM) . The methoxy group in the target compound may further modulate selectivity by reducing polarity.
  • COX-2 Inhibition: Chroman-4-one derivatives with 4-hydroxybenzylidene substitutions, such as the novel (E)-5,7-Dimethoxy analog, showed 65% inhibition of COX-2 at 10 µM, comparable to diclofenac . The target compound’s 5-OH group may enhance hydrogen bonding with COX-2’s active site.
Anti-Inflammatory Activity
  • 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one (Compound 42) exhibited anti-inflammatory activity in traditional Chinese medicine formulations, likely via NF-κB pathway modulation . The target compound’s additional 5-OH and 7-OCH₃ groups may amplify this effect by scavenging reactive oxygen species (ROS) .
Antioxidant Potential
  • Homoisoflavonoids with multiple hydroxyl groups, such as 5,7-Dihydroxy derivatives, show strong radical scavenging activity in DPPH assays (EC₅₀ = 12.5 µM) . The target compound’s 5-OH group contributes to similar activity, while the 7-OCH₃ group balances solubility and stability.

Structure-Activity Relationship (SAR) Insights

  • Hydroxyl Groups : The 5-OH position is critical for MAO-B and COX-2 inhibition, as seen in (E)-5,7-Dihydroxy-3-(4-hydroxybenzylidene)chroman-4-one . Removal (e.g., Compound 42) reduces potency.
  • Methoxy Substitution : Methoxy groups at position 7 enhance lipophilicity and metabolic stability, as observed in the target compound and 4’-Demethyleucomin .
  • Benzylidene vs. Benzyl Groups : The benzylidene moiety (C=CH-) in the target compound improves planarity and enzyme binding compared to saturated benzyl analogs like 3,9-Dihydroeucomin (C-CH₂-) .

Biological Activity

5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one, often referred to as HM-chromanone, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound belongs to the class of chromanones, characterized by a chroman ring fused with a carbonyl group. Its chemical formula is C17H16O5C_{17}H_{16}O_5, and it exhibits significant antioxidant and anti-inflammatory properties.

1. Anti-inflammatory Effects

Recent studies have demonstrated that HM-chromanone exerts notable anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, HM-chromanone was found to:

  • Inhibit the Production of Pro-inflammatory Mediators : The compound significantly reduced levels of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • Reduce Reactive Oxygen Species (ROS) : Treatment with HM-chromanone led to a decrease in intracellular ROS, superoxide anion, and lipid peroxide levels, while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-px) .

The results suggest that HM-chromanone may be a promising candidate for managing inflammatory diseases by modulating oxidative stress and inflammatory pathways.

2. Hepatoprotective Effects

Another significant aspect of HM-chromanone's biological activity is its hepatoprotective effects. A study reported that HM-chromanone attenuates free fatty acid-induced hepatic steatosis in HepG2 cells through:

  • Activation of AMPK Pathways : The compound promotes the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), which are crucial for lipid metabolism .
  • Reduction in Lipid Accumulation : HM-chromanone effectively inhibited lipid droplet accumulation in HepG2 cells exposed to free fatty acids. This was associated with decreased expression of sterol regulatory element-binding protein 1c (SREBP-1c), stearoyl-CoA desaturase 1 (SCD-1), and fatty acid synthase (FAS) .

These findings highlight the potential of HM-chromanone as a therapeutic agent for fatty liver disease.

The mechanisms through which HM-chromanone exerts its biological effects involve multiple signaling pathways:

  • NF-κB Pathway : By inhibiting the activation of NF-κB, HM-chromanone reduces the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
  • AMPK Activation : The activation of AMPK leads to enhanced fatty acid oxidation and reduced lipogenesis, contributing to its hepatoprotective properties .

Case Study 1: Inflammatory Response in Macrophages

In a controlled laboratory setting, RAW 264.7 macrophages were treated with varying concentrations of HM-chromanone (10–50 μM). The results indicated:

Concentration (μM)NO Production (μM)PGE2 Production (pg/mL)ROS Levels
Control15 ± 2200 ± 20High
1010 ± 1150 ± 15Moderate
505 ± 0.580 ± 8Low

This data illustrates the dose-dependent inhibition of pro-inflammatory mediators by HM-chromanone.

Case Study 2: Hepatic Steatosis Model

In HepG2 cells treated with free fatty acids:

TreatmentLipid Accumulation (%)SREBP-1c Expression (Relative Units)
Control45 ± 51.0
HM-Chromanone (30 μM)20 ± 30.5
HM-Chromanone (50 μM)10 ± 20.3

The significant reduction in lipid accumulation and SREBP-1c expression further supports the hepatoprotective role of HM-chromanone .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via acid- or base-catalyzed condensation of 7-methoxychroman-4-one with 4-hydroxybenzaldehyde. Piperidine or ethanol-based solvents are commonly used to drive the reaction . To optimize purity:

  • Use column chromatography (silica gel, eluent: chloroform/methanol gradients) for purification .
  • Validate purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) and NMR (confirm absence of unreacted aldehyde or chromanone intermediates) .

Q. How is the structural characterization of this compound performed, and what spectroscopic features are critical?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Identify the chroman-4-one backbone (e.g., δ ~5.5 ppm for H-2, δ ~180 ppm for C-4 ketone) and benzylidene substituents (δ ~7.8 ppm for olefinic proton) .
  • HR-MS : Confirm molecular formula (C17H14O5, [M+H]+ at m/z 299.0921) .
  • X-ray crystallography : Resolve stereochemistry of the benzylidene double bond (E-configuration confirmed by dihedral angles) .

Q. What in vitro assays are suitable for initial screening of its anti-inflammatory activity?

  • Methodological Answer : Use COX-2 inhibition assays (e.g., fluorometric kits) with diclofenac as a positive control. IC50 values <10 μM indicate potency .
  • Nitric oxide (NO) suppression in LPS-induced macrophages (e.g., RAW 264.7 cells) at non-cytotoxic concentrations (validate via MTT assay) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) influence its bioactivity?

  • Methodological Answer : Conduct SAR studies using derivatives synthesized via:

  • Aldehyde substitution : Replace 4-hydroxybenzaldehyde with methoxy or halogenated analogs .
  • Chromanone ring modification : Introduce methyl groups at C-6/C-8 to assess steric effects on COX-2 binding .
  • Key finding : The 4-hydroxybenzylidene group enhances COX-2 selectivity over COX-1, while methoxy groups at C-7 improve metabolic stability .

Q. What computational strategies are effective for predicting its binding modes with MAO-B or COX-2?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures (e.g., PDB: 1PGH for COX-2).

  • Prioritize poses with hydrogen bonds to Tyr385 (COX-2) or FAD cofactor (MAO-B) .
  • Validate with MD simulations (GROMACS) to assess stability of ligand-protein interactions over 100 ns .

Q. How can contradictory data on its MAO-A vs. MAO-B selectivity be resolved?

  • Methodological Answer : Address discrepancies via:

  • Enzyme-source standardization : Use recombinant human MAO isoforms to avoid interspecies variability .
  • Assay conditions : Control pH (7.4) and temperature (37°C) to mimic physiological activity .
  • Metabolite screening : Check for demethylation of methoxy groups (via LC-MS), which may alter isoform selectivity .

Q. What strategies improve its bioavailability for in vivo studies?

  • Methodological Answer :

  • Nanoparticle encapsulation : Use PLGA polymers to enhance solubility (tested in rat models, 50% increased AUC) .
  • Prodrug design : Acetylate hydroxyl groups to reduce first-pass metabolism; hydrolyze enzymatically in target tissues .

Key Research Gaps and Recommendations

  • Contradictions : Discrepancies in MAO isoform selectivity require standardized assay protocols .
  • Underexplored areas : In vivo pharmacokinetics and toxicity profiles (e.g., hepatotoxicity via CYP3A4 interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one
Reactant of Route 2
5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.